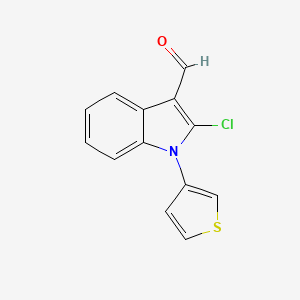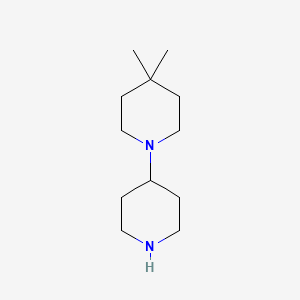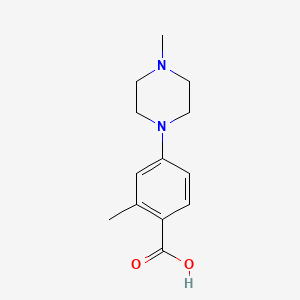
N-(3-Chloro-2,4-difluorophenyl)-7-methoxy-6-(piperidin-4-yloxy)quinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-(3-Chloro-2,4-difluorophenyl)-7-methoxy-6-(piperidin-4-yloxy)quinazolin-4-amine is a quinazoline derivative known for its significant biological activities. Quinazoline derivatives have been extensively studied due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities
準備方法
The synthesis of N-(3-Chloro-2,4-difluorophenyl)-7-methoxy-6-(piperidin-4-yloxy)quinazolin-4-amine typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of anthranilic acid with acetic anhydride to form benzoxazinone, which is then further reacted to introduce the desired substituents . Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity, including the use of specific catalysts and solvents to facilitate the reactions.
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can modify the quinazoline ring, potentially altering its biological activity.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the anilino and methoxy positions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic applications.
Biology: The compound has shown promise in inhibiting specific enzymes and pathways involved in disease processes.
作用機序
The mechanism of action of N-(3-Chloro-2,4-difluorophenyl)-7-methoxy-6-(piperidin-4-yloxy)quinazolin-4-amine involves its interaction with specific molecular targets, such as protein kinases. By binding to these targets, the compound can inhibit their activity, leading to the disruption of signaling pathways essential for cell growth and survival. This mechanism is particularly relevant in its anticancer activity, where it can induce apoptosis and inhibit proliferation in cancer cells .
類似化合物との比較
Similar compounds include other quinazoline derivatives like gefitinib and erlotinib, which are also known for their anticancer properties. Compared to these compounds, N-(3-Chloro-2,4-difluorophenyl)-7-methoxy-6-(piperidin-4-yloxy)quinazolin-4-amine may offer unique advantages in terms of its specific substituents, which can enhance its binding affinity and selectivity for certain molecular targets . Other similar compounds include prazosin and doxazosin, which are used for different therapeutic purposes but share the quinazoline core structure .
特性
分子式 |
C20H19ClF2N4O2 |
|---|---|
分子量 |
420.8 g/mol |
IUPAC名 |
N-(3-chloro-2,4-difluorophenyl)-7-methoxy-6-piperidin-4-yloxyquinazolin-4-amine |
InChI |
InChI=1S/C20H19ClF2N4O2/c1-28-16-9-15-12(8-17(16)29-11-4-6-24-7-5-11)20(26-10-25-15)27-14-3-2-13(22)18(21)19(14)23/h2-3,8-11,24H,4-7H2,1H3,(H,25,26,27) |
InChIキー |
DWOOMFZNYYXZLN-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=C(C=C3)F)Cl)F)OC4CCNCC4 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Octyl [3-(trifluoromethyl)phenyl]acetate](/img/structure/B8587313.png)
![Methyl{3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}cyanamide](/img/structure/B8587318.png)
![2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazin-5-ol](/img/structure/B8587324.png)



![4-[4-(4-Fluorophenyl)-1,3-oxazol-5-yl]pyridine](/img/structure/B8587349.png)


![2-Nitro-4-[(pyridin-2-yl)sulfanyl]aniline](/img/structure/B8587369.png)

![3-[N-(p-Chlorobenzyl)-3-(t-butylthio)-5-methoxyindol-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B8587379.png)


